Hinesol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Hinesol, a unique sesquiterpenoid isolated from the Chinese traditional medicine, Atractylodes lancea rhizome, has been found to have significant effects on human leukemia HL-60 cells . The primary target of this compound is the c-Jun N-terminal kinase (JNK) signaling pathway in these cells .

Mode of Action

This compound interacts with its target, the JNK signaling pathway, by inducing its activation . This interaction leads to the onset of apoptosis, a form of programmed cell death . The activation of JNK precedes the onset of apoptosis, suggesting that the induction of apoptosis is a direct result of the interaction between this compound and the JNK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JNK signaling pathway . The activation of this pathway leads to the induction of apoptosis in the HL-60 cells . This results in characteristic features of apoptosis such as nuclear fragmentation and DNA fragmentation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis in human leukemia HL-60 cells . This is evidenced by the observation of characteristic features of apoptosis, such as nuclear fragmentation and DNA fragmentation, when HL-60 cells are treated with this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the contents of this compound in Atractylodes lancea are largely influenced by genetic factors, and clonal propagation could be an effective strategy for obtaining populations with high contents of essential oil compounds . The effects of interannual variability on the contents of the compounds were lower than those of genotype . In addition, the cultivated environmental factors were assessed by different locations, and the correlations between Hokkaido and Ibaraki grown plants based on this compound contents were high .

Análisis Bioquímico

Biochemical Properties

Hinesol interacts with various biomolecules, playing a crucial role in biochemical reactions. It has been shown to induce apoptosis in leukemia cells, a process that involves the activation of c-Jun N-terminal kinase (JNK), but not p38 . This suggests that this compound’s biochemical activity may be linked to its interaction with these specific enzymes and proteins.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. In human leukemia HL-60 cells, this compound inhibits cell growth and induces apoptosis . This effect on cell function is likely due to its impact on cell signaling pathways, specifically the JNK signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces apoptosis in leukemia cells through the activation of JNK prior to the onset of apoptosis . This suggests that this compound may bind to and activate JNK, leading to changes in gene expression that result in apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it has been observed that the apoptosis-inducing activities of this compound in leukemia cells are much stronger than those of β-eudesmol, another compound isolated from the essential oil fraction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hinesol is primarily obtained through the extraction of essential oils from Atractylodes lancea rhizomes. The extraction process typically involves hydrodistillation, where the plant material is subjected to steam distillation to isolate the essential oils . The essential oils are then analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the presence of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Atractylodes lancea, followed by the extraction and purification of the essential oils. The hydrodistillation process is optimized to maximize the yield of this compound, and advanced chromatographic techniques are employed to ensure the purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Hinesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often utilize halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which may exhibit different biological activities .

Comparación Con Compuestos Similares

- β-eudesmol

- Atractylon

- Atractylodin

Propiedades

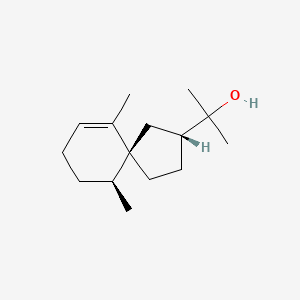

IUPAC Name |

2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWHTQRTTHCUHW-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C([C@]12CC[C@H](C2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23811-08-7 | |

| Record name | Hinesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23811-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023811087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.